2-Iodo-4-nitroaniline

Crystal Engineering Polymorphism Solid-State Chemistry

Choose 2-Iodo-4-nitroaniline for challenging cross-coupling reactions. The weak C–I bond ensures superior oxidative addition in Suzuki-Miyaura and Sonogashira reactions, outperforming bromo/chloro analogs. Its three characterized polymorphs (triclinic, orthorhombic, monoclinic) enable crystal engineering studies. It also fine-tunes cytotoxicity in Ru(II) anticancer complexes and shows promise for NLO materials. Procure high-purity 2-Iodo-4-nitroaniline to accelerate your research.

Molecular Formula C6H5IN2O2
Molecular Weight 264.02 g/mol
CAS No. 6293-83-0
Cat. No. B1222051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-4-nitroaniline
CAS6293-83-0
Synonyms2-iodo-4-nitroaniline
Molecular FormulaC6H5IN2O2
Molecular Weight264.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])I)N
InChIInChI=1S/C6H5IN2O2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H,8H2
InChIKeyLOLSEMNGXKAZBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-4-nitroaniline (CAS 6293-83-0): Essential Procurement Information for a Differentiated Halogenated Nitroaniline


2-Iodo-4-nitroaniline (CAS 6293-83-0) is an ortho-iodinated derivative of 4-nitroaniline, existing as a solid with a reported melting point of 105-109 °C (lit.) . It serves as a key synthetic intermediate, notably in diazotization and subsequent cross-coupling reactions, enabling the construction of complex molecular architectures [1]. Its crystal chemistry is uniquely rich, with three distinct polymorphs (triclinic, orthorhombic, and monoclinic) fully characterized, a feature that sets it apart from its halogenated analogs [2].

2-Iodo-4-nitroaniline: Why Generic Halogenated 4-Nitroanilines Are Not Interchangeable


The heavy iodine substituent in 2-Iodo-4-nitroaniline imparts unique solid-state and reactivity characteristics that cannot be replicated by its lighter halogen analogs (e.g., 2-Bromo- or 2-Chloro-4-nitroaniline). The size and polarizability of iodine significantly influence intermolecular interactions, leading to a more complex polymorphic landscape [1] and distinct crystal packing driven by nitro···I interactions, which are absent or weaker in bromo- and chloro-analogs [2]. Furthermore, the substantially weaker carbon-iodine (C–I) bond, relative to C–Br or C–Cl bonds, directly translates to superior leaving-group ability in oxidative addition steps of cross-coupling reactions, making the iodo compound the preferred substrate for challenging catalytic transformations [3].

Quantitative Evidence Guide for 2-Iodo-4-nitroaniline: Validated Differentiators vs. Analogs


Crystal Polymorphism: A Three-Form System for Controlled Solid-State Studies

2-Iodo-4-nitroaniline exhibits three fully characterized crystal polymorphs: triclinic, orthorhombic, and monoclinic [1]. This contrasts with the more limited polymorphism observed in its halogenated analogs; 2-bromo-4-nitroaniline is known in only one form [2], while 2-chloro-4-nitroaniline is reported with at least two [3]. The presence of three polymorphs provides a unique platform for studying solvent-mediated phase transformations and the influence of halogen size on crystal packing.

Crystal Engineering Polymorphism Solid-State Chemistry

Synthetic Utility: Superior Leaving Group in Cross-Coupling Sequences

The carbon-iodine (C–I) bond in 2-Iodo-4-nitroaniline is significantly weaker than the carbon-bromine (C–Br) bond in its 2-bromo analog, a fundamental property that facilitates oxidative addition with transition metal catalysts [1]. This inherent reactivity advantage is explicitly leveraged in telescoped flow chemistry processes where anilines are converted in situ to aryl iodides for subsequent Suzuki-Miyaura and Sonogashira cross-couplings, a strategy that is less efficient or requires harsher conditions with the corresponding bromo- or chloro-anilines [2].

Organic Synthesis Cross-Coupling Flow Chemistry

Biological Activity: Heavy Halogen Modulation of Cytotoxicity in Arene-Ru Complexes

In a comparative study of (η6-p-cymene)RuCl2 complexes bearing 4-nitroaniline ligands, substitution with a heavy halogen atom (Br or I) at the ortho position was found to weaken in vitro cytotoxicity against both MCF-7 (breast cancer) and A549 (lung cancer) cell lines, relative to the unsubstituted 4-nitroaniline complex [1]. The study notes exceptions (e.g., F for H on A549), but the trend for heavy halogens is consistent. This indicates that the iodo-substituent imparts a distinct biological profile compared to the parent compound or fluoro-analog, a critical consideration in the design of metallodrug candidates.

Medicinal Chemistry Cytotoxicity Organometallics

2-Iodo-4-nitroaniline: High-Value Research and Industrial Application Scenarios


Solid-State Chemistry: A Model System for Polymorphism and Phase Transformations

The availability of three fully characterized polymorphs (triclinic, orthorhombic, monoclinic) makes 2-Iodo-4-nitroaniline an ideal candidate for fundamental studies in crystal engineering [1]. Researchers can systematically investigate the thermodynamics and kinetics of solvent-mediated transformations, as all forms convert to the monoclinic polymorph under certain conditions [1]. This is a clear advantage over 2-Bromo-4-nitroaniline, which lacks such a rich polymorphic system [2].

Organic Synthesis: A Superior Substrate for Palladium-Catalyzed Cross-Couplings

2-Iodo-4-nitroaniline is the optimal choice among 2-halo-4-nitroanilines for Pd-catalyzed Suzuki-Miyaura and Sonogashira reactions due to the weaker C–I bond and its role as an excellent leaving group [3]. This is particularly valuable in multistep syntheses or flow chemistry processes where maximizing yield and minimizing byproducts are critical [4]. Substituting with the bromo- or chloro-analog may result in incomplete conversion or necessitate harsher conditions.

Medicinal Chemistry: Probing Halogen Effects in Bioorganometallic Complexes

For researchers synthesizing arene-Ru(II) anticancer complexes, 2-Iodo-4-nitroaniline provides a unique structural tool to modulate cytotoxicity. Data shows that incorporating a heavy halogen like iodine into the ligand scaffold weakens the in vitro cytotoxicity of the resulting complex against MCF-7 and A549 cell lines compared to the unsubstituted parent [5]. This allows for fine-tuning of biological activity in structure-activity relationship (SAR) studies, an effect not achievable with the parent 4-nitroaniline.

Materials Science: Building Block for Non-Linear Optical (NLO) Chromophores

4-Nitroaniline derivatives are classic push-pull chromophores for second-order NLO materials [6]. Computational studies on a library of 18 such compounds suggest that specific substitutions can yield better NLO properties than reference materials like urea and KDP [6]. While direct experimental data for the iodo-derivative is limited, its strong electron-donating amine and electron-withdrawing nitro and iodo groups make it a promising candidate for further experimental investigation in the design of organic NLO devices.

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